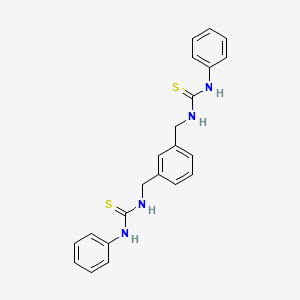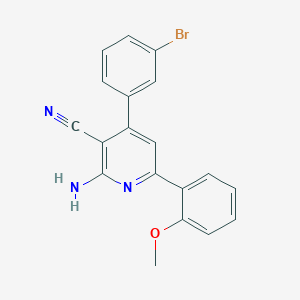
Docos-13-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docos-13-en-1-amine, also known as erucylamine, is a long-chain primary amine with the molecular formula C22H45N. This compound is characterized by a double bond in the Z-configuration at the 13th carbon position. It is a derivative of erucic acid, which is commonly found in various plant oils, such as rapeseed oil.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Docos-13-en-1-amine typically involves the reduction of erucic acid or its derivatives. One common method is the reduction of erucic acid methyl ester using lithium aluminum hydride (LiAlH4) to produce erucyl alcohol, which is then converted to the corresponding amine via reaction with ammonia or an amine source under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of erucic acid derivatives. This process is carried out in large reactors where erucic acid is first esterified and then subjected to catalytic hydrogenation to produce the desired amine. The use of catalysts such as nickel or palladium is common in these processes to enhance the reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Docos-13-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: The double bond can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and catalysts like palladium on carbon (Pd/C).
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitriles or oxides.
Reduction: Formation of saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
Docos-13-en-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of surfactants, lubricants, and other specialty chemicals.
Biology: Studied for its role in cell membrane structure and function due to its long hydrophobic chain.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of corrosion inhibitors, emulsifiers, and antistatic agents.
Mecanismo De Acción
The mechanism of action of Docos-13-en-1-amine involves its interaction with cell membranes and proteins. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
Oleylamine: Another long-chain primary amine with a double bond at the 9th carbon position.
Stearylamine: A saturated long-chain primary amine without any double bonds.
Linoleylamine: A long-chain primary amine with two double bonds at the 9th and 12th carbon positions.
Uniqueness
Docos-13-en-1-amine is unique due to its specific double bond position and configuration, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with lipid membranes and proteins.
Propiedades
Número CAS |
26398-95-8 |
|---|---|
Fórmula molecular |
C22H45N |
Peso molecular |
323.6 g/mol |
Nombre IUPAC |
(Z)-docos-13-en-1-amine |
InChI |
InChI=1S/C22H45N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10H,2-8,11-23H2,1H3/b10-9- |
Clave InChI |
SYWDPPFYAMFYQQ-KTKRTIGZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCCN |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCCCCCN |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCCN |
| 26398-95-8 | |
Descripción física |
Other Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1623322.png)


![[(1-Hydroxy-2-oxo-2-phenylethyl)thio]acetic acid](/img/structure/B1623325.png)









